molecular formula C8H8ClN3O B2851977 3-Chloro-6-methoxy-1H-indazol-5-amine CAS No. 1356017-73-6

3-Chloro-6-methoxy-1H-indazol-5-amine

Cat. No.: B2851977
CAS No.: 1356017-73-6
M. Wt: 197.62
InChI Key: FIGABNZMCORYCP-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-1H-indazol-5-amine (CAS 1356017-73-6) is a high-purity chemical compound serving as a vital heterocyclic building block in organic synthesis and pharmaceutical research . With the molecular formula C8H8ClN3O and a molecular weight of 197.62 g/mol, this compound is a key intermediate for constructing more complex molecules . The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . Specifically, derivatives of 1H-indazole-3-amine are recognized as effective hinge-binding fragments that can interact with various kinase targets, making them valuable in the design of potential anticancer agents . The specific substitution pattern of chloro, methoxy, and amine groups on the indazole core provides multiple sites for further chemical modification, such as Suzuki coupling and nucleophilic substitution, allowing researchers to explore structure-activity relationships and create targeted libraries for drug discovery . This compound is exclusively for research applications and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care, refer to the associated Safety Data Sheet (SDS) for detailed hazard information, and store it as recommended in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-chloro-6-methoxy-2H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-13-7-3-6-4(2-5(7)10)8(9)12-11-6/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGABNZMCORYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C=C1N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 3 Chloro 6 Methoxy 1h Indazol 5 Amine and Its Analogs

Positional and Substituent Effects on Biological Activity

The C-3 position of the indazole ring is a common site for substitution, and the introduction of a halogen, particularly chlorine, can profoundly impact a molecule's properties. The presence of a chlorine atom at C-3 is a recurring motif in many biologically active indazole derivatives. chim.itnih.gov

In various series of heterocyclic compounds, the incorporation of chlorine has been shown to boost pharmacological and biological activity. researchgate.net For instance, in the development of 1-phenylbenzazepine D1R-like ligands, the presence of a 6-chloro group was found to enhance affinity for the D1 receptor. mdpi.com While this is a different scaffold, it highlights the general principle that chloro-substitution can be favorable for receptor binding. Studies on 3-substituted 1H-indazoles have shown that the presence of the indazole ring and a suitably substituted moiety at the C-3 position can be crucial for strong inhibitory activities. nih.gov

Compound Series C-3 Substituent Observed Effect on Activity Reference
General IndazolesHalogen (Cl, Br, I)Modulation of electronic properties and lipophilicity. chim.itresearchgate.net researchgate.net, chim.it
3-substituted 1H-indazolesCarbohydrazideCrucial for IDO1 enzyme inhibition. nih.gov nih.gov
2H-Indazole DerivativesPhenylIdentified as DNA gyrase B inhibitors. nih.gov nih.gov

Substituents on the benzene (B151609) portion of the indazole core also play a critical role in determining biological activity. A methoxy (B1213986) group at the C-6 position, as seen in the subject compound, can influence activity through both steric and electronic effects.

The methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring. This can modulate the binding affinity of the molecule to its target. For example, in a series of 6-anilinoindazoles developed as inhibitors of c-Jun N-terminal kinase-3, the substitution pattern on the indazole core was key to their activity. austinpublishinggroup.com While specific data on a C-6 methoxy group is limited in the provided context, the general importance of C-6 substitution is well-established. SAR studies on other heterocyclic systems have shown that a methoxy group can enhance lipophilicity and increase membrane permeability. researchgate.net

Compound/Series C-6 Substituent Biological Target/Activity Reference
6-AnilinoindazolesAnilinoc-Jun N-terminal kinase-3 inhibition. austinpublishinggroup.com austinpublishinggroup.com
6-bromo-1H-indazoleBromoIntermediate for derivatives with anticancer activity. researchgate.net researchgate.net
General HeterocyclesMethoxyCan enhance lipophilicity and membrane permeability. researchgate.net researchgate.net

The amine group at the C-5 position is a key functional group that can act as a hydrogen bond donor and a site for further chemical modification. Its basicity and nucleophilicity are important for interactions with biological macromolecules.

Studies on various indazole derivatives have highlighted the importance of substituents at the C-5 position for biological activity. nih.gov For instance, the introduction of different substituted aromatic groups at the C-5 position has been explored to discover highly active and selective kinase inhibitors. nih.gov In one study, the nature of the substituent on a benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity against Hep-G2 cells. nih.gov The amine group in 3-chloro-6-methoxy-1H-indazol-5-amine serves as a crucial linker or interaction point. In the related compound N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the amine acts as a linker to the benzenesulfonamide (B165840) moiety. nih.gov

Compound Series C-5 Substituent Observed Effect on Activity Reference
3,5-disubstituted indazolesSubstituted aromatic groupsSignificant effect on anti-proliferative activity. nih.gov nih.gov
C-5 monosubstituted indazoles3-AminopiperidinylRho kinase inhibition. austinpublishinggroup.com austinpublishinggroup.com
3-chloro-1H-indazol-5-amine analog4-methoxybenzenesulfonamide (linked via amine)Forms a stable crystalline structure with potential for biological activity. nih.gov nih.gov
Compound Series N-1 Substituent Observed Effect on Activity Reference
Indazol-3-carboxylic acidsSubstituted benzyl (B1604629) groupsEssential for antispermatogenic activity. austinpublishinggroup.com austinpublishinggroup.com
N(1)–C(3)-disubstituted indazolesVariedLeads to compounds with diverse activities, e.g., Granisetron (5-HT3 antagonist). austinpublishinggroup.com austinpublishinggroup.com
Phenyl pyrazole (B372694) derivativesMethylPart of the final optimized structure (APD791) for 5-HT2A receptor inverse agonism. nih.gov nih.gov

While the primary focus is on the 3, 5, and 6 positions, substituents at the C-4 and C-7 positions can also fine-tune the biological activity of indazole derivatives.

Substitution at C-4 with a bromine atom has been shown to yield a compound that is a potent inhibitor of neuronal nitric oxide synthase, nearly as potent as the reference compound 7-nitroindazole (B13768). austinpublishinggroup.com Similarly, 4-nitroindazole also proved to be a potent inhibitor of NOS activity. austinpublishinggroup.com In the context of 2H-indazole derivatives, compounds containing a 4-chlorophenyl group at position 2 were among the most active against three protozoa. nih.gov

The C-7 position has also been shown to be important. 7-Methoxyindazole and 7-nitroindazole are known nitric oxide synthase inhibitors, with the 7-methoxy analog being particularly active in in vitro enzymatic assays. austinpublishinggroup.com These findings indicate that the electronic and steric properties of substituents at the C-4 and C-7 positions can have a substantial impact on the biological profile of the indazole core.

Position Substituent Observed Activity/Effect Reference
C-4BrominePotent inhibitor of neuronal nitric oxide synthase. austinpublishinggroup.com austinpublishinggroup.com
C-4NitroPotent inhibitor of NOS activity. austinpublishinggroup.com austinpublishinggroup.com
C-7MethoxyPotent inhibitor of nNOS activity in vitro. austinpublishinggroup.com austinpublishinggroup.com
C-7NitroNitric oxide synthase inhibitor. austinpublishinggroup.com austinpublishinggroup.com

Pharmacophore Identification for Specific Molecular Target Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For indazole derivatives, the core itself often serves as a scaffold that mimics the adenine (B156593) of ATP, allowing these compounds to act as competitive kinase inhibitors. caribjscitech.com

For a molecule like this compound, a putative pharmacophore model would include:

Hydrogen Bond Donors: The N-1 proton of the indazole ring and the amine group at C-5.

Hydrogen Bond Acceptors: The nitrogen atom at N-2 of the indazole ring and the oxygen atom of the C-6 methoxy group.

Aromatic/Hydrophobic Region: The bicyclic indazole core provides a flat, hydrophobic surface for van der Waals and π-stacking interactions.

Halogen Bond Donor: The chlorine atom at C-3 can potentially form halogen bonds, which are increasingly recognized as important in ligand-receptor interactions.

The crystal structure of the related N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide reveals that the molecules in the crystal are interconnected by N-H···O hydrogen bonds, forming a two-dimensional network. nih.gov This highlights the importance of the N-H groups as hydrogen bond donors. In the context of 5-HT2A receptor inverse agonists, a pharmacophore model would involve specific interactions of the phenyl pyrazole core and its substituents with the receptor binding site. nih.gov The optimization of these interactions led to the discovery of a clinical candidate, demonstrating the power of pharmacophore-guided drug design. nih.gov

Rational Design Strategies for Enhanced Potency, Selectivity, and Biological Performance

One key strategy is the exploration of substituents at various positions of the indazole ring. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors based on a 1H-indazol-3-amine scaffold, the introduction of fluorine substituents was a deliberate design choice to improve cellular activity. nih.gov This strategy is based on the principle that fluorine can modulate the electronic properties and metabolic stability of a molecule. For example, compound 2a , featuring a 2,6-difluoro-3-methoxyphenyl group, demonstrated potent inhibition of FGFR1 and FGFR2. nih.gov

Another rational design approach is the modification of the amine group at the 5-position. This can be achieved through the introduction of various aryl or heteroaryl groups via coupling reactions. In a study on 1H-indazole-3-amine derivatives, the introduction of different substituted aromatic groups at the C-5 position through Suzuki coupling was explored to enhance interactions with kinase targets. nih.gov The rationale behind this is that these appended groups can occupy additional pockets in the target enzyme's binding site, leading to increased potency and selectivity.

Molecular hybridization is another effective strategy. This involves combining the indazole core with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or enhanced activities. nih.gov This approach has been successfully applied to develop a range of indazole derivatives with significant antitumor properties. nih.gov

Furthermore, bioisosteric replacement is a widely used tactic in rational drug design. nih.gov This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. For instance, the replacement of a metabolically labile group with a more stable bioisostere can lead to improved in vivo performance. In the context of indazole derivatives, a carboxylic acid group might be replaced with a tetrazole or a hydroxamic acid to maintain the key acidic interaction while potentially improving other properties.

Computational methods, such as molecular docking, play a pivotal role in the rational design process. These techniques allow researchers to visualize how different analogs of this compound might bind to a target protein. For example, in the design of 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents, molecular docking was used to predict the binding modes of the compounds with the target enzyme, trypanothione (B104310) reductase. nih.gov This information can then be used to guide the synthesis of new derivatives with improved binding affinity.

The table below illustrates how different rational design strategies have been applied to indazole scaffolds, leading to compounds with potent biological activities.

Strategy Scaffold Modification Resulting Compound Example Biological Activity Reference
Fluorine Substitution1H-indazol-3-amineAddition of a 2,6-difluoro-3-methoxyphenyl groupCompound 2aPotent FGFR1 and FGFR2 inhibitor nih.gov
Suzuki Coupling1H-indazol-3-amineIntroduction of a 3,5-difluorophenyl group at C-5Compound 5jSignificant anti-proliferative activity against Hep-G2 cells nih.gov
Bioisosteric Replacement5-substituted-1H-indazolesIntroduction of a 1,2,4-oxadiazole (B8745197) ringCompound 20Potent and selective human MAO B inhibitor nih.gov
Molecular Hybridization1H-indazole-3-amideCombination with other anticancer pharmacophores-Enhanced antitumor activity nih.gov

Ligand Efficiency and Druglikeness Assessments in SAR Optimization

In the optimization of lead compounds derived from this compound, ligand efficiency (LE) and druglikeness are critical metrics that guide the selection and refinement of candidates. nih.gov These parameters help to ensure that the resulting compounds not only have high potency but also possess favorable physicochemical properties for in vivo efficacy.

Ligand efficiency is a measure of the binding energy per heavy atom of a molecule. It is a valuable tool for comparing the potency of compounds of different sizes. nih.gov A high LE value indicates that a compound achieves its potency in an efficient manner, without excessive molecular size. This is particularly important in fragment-based drug discovery, where small, low-affinity fragments with high LE are identified and then optimized into more potent leads. For indazole-based inhibitors, LE has been used to guide the de novo design of FGFR kinase inhibitors, with resulting compounds showing excellent ligand efficiencies. nih.gov

Druglikeness is a qualitative concept used to assess the similarity of a compound to known drugs. ijcrt.org It is often evaluated using criteria such as Lipinski's Rule of Five, which sets limits on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net Adherence to these rules is thought to increase the likelihood of good oral bioavailability. In the development of indazole derivatives, computational tools are often used to predict druglikeness properties at an early stage. ijcrt.org This allows for the filtering out of compounds with undesirable properties and the prioritization of those with a higher probability of success in later stages of drug development.

The table below provides a summary of key druglikeness parameters and their importance in the optimization of indazole-based compounds.

Parameter Description Importance in SAR Optimization
Ligand Efficiency (LE) Binding affinity per non-hydrogen atom.Helps in selecting smaller, more efficient binders for further development.
Molecular Weight (MW) The mass of a molecule.Lower MW is generally preferred for better absorption and distribution.
LogP A measure of a compound's lipophilicity.An optimal LogP range is crucial for balancing solubility and permeability.
Hydrogen Bond Donors (HBD) The number of O-H and N-H bonds.Fewer HBDs are generally associated with better membrane permeability.
Hydrogen Bond Acceptors (HBA) The number of nitrogen and oxygen atoms.Fewer HBAs are generally associated with better membrane permeability.
Topological Polar Surface Area (TPSA) The surface area of polar atoms in a molecule.TPSA is a good predictor of drug absorption and brain penetration.

By integrating these assessments into the SAR optimization process, medicinal chemists can more effectively navigate the complex landscape of drug discovery, leading to the development of potent, selective, and bioavailable indazole-based therapeutics.

Future Directions and Advanced Research Perspectives for 3 Chloro 6 Methoxy 1h Indazol 5 Amine Research

Exploration of Novel and Greener Synthetic Routes

The advancement of indazolamine-based therapeutics is intrinsically linked to the development of efficient, cost-effective, and environmentally sustainable synthetic methodologies. Traditional multi-step syntheses of complex heterocyclic compounds often involve harsh reagents, costly metal catalysts like palladium, and significant solvent waste. researchgate.net Future research will prioritize the principles of green chemistry to overcome these limitations.

Key areas of exploration include:

Catalyst Innovation: Developing novel, user-friendly, and economically feasible synthetic pathways that eliminate the need for expensive and toxic heavy metal catalysts. researchgate.net Research into milder acid catalysts, such as ammonium (B1175870) chloride, and organocatalysis represents a promising direction. samipubco.combenthamdirect.com

Process Intensification: The use of microwave-assisted synthesis and flow chemistry can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional batch processing. rasayanjournal.co.innumberanalytics.com These technologies allow for better control over reaction parameters, leading to purer products and minimizing waste. numberanalytics.com

Sustainable Feedstocks: A paradigm shift towards using renewable, biomass-derived starting materials instead of fossil-fuel-based resources is a long-term goal for sustainable chemistry. numberanalytics.comrsc.org Research into cycloamination strategies for transforming biomass feedstocks into valuable N-heterocycles is an active and critical area. rsc.org

Solvent Reduction: Exploring solvent-free reaction conditions or replacing hazardous organic solvents with greener alternatives like water or bio-solvents is a core tenet of sustainable synthesis. samipubco.comresearchgate.net

These approaches will not only reduce the environmental impact of producing 3-Chloro-6-methoxy-1H-indazol-5-amine and its derivatives but also make their large-scale manufacturing more economically viable. researchgate.netrasayanjournal.co.in

Strategic Diversification of the Indazolamine Chemical Space for New Therapeutic Indications

The indazole scaffold is a versatile building block found in numerous FDA-approved drugs. bohrium.combldpharm.com While much of the focus for indazolamine derivatives has been on inhibiting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for inflammatory diseases, the therapeutic potential is far broader. Strategic diversification of the this compound core can unlock treatments for a wide array of unmet medical needs.

Future research will focus on modifying the core structure to target different biological pathways and diseases. By altering substituents on the indazole ring, researchers can fine-tune the compound's selectivity, potency, and pharmacokinetic properties to engage new targets. researchgate.netbldpharm.com This opens the door to developing novel inhibitors for various enzyme families beyond kinases, such as cholinesterases for neurodegenerative disorders. nih.gov

Table 1: Potential Therapeutic Indications for Diversified Indazolamine Derivatives
Therapeutic AreaPotential Disease IndicationsKey Molecular TargetsSupporting Rationale
OncologyLung Squamous Cell Carcinoma, Renal Cell Carcinoma, Hematological MalignanciesFGFR, DDR2, VEGFR, c-Met, AxitinibIndazole derivatives have shown potent anti-proliferative and anti-angiogenic activity by targeting key kinases involved in tumor growth and metastasis. bohrium.comnih.gov
Autoimmune & Inflammatory DisordersRheumatoid Arthritis, Systemic Lupus Erythematosus (SLE), PsoriasisIRAK4, JAK, PI3KδInhibition of innate immune signaling pathways, particularly through IRAK4, can suppress the production of pro-inflammatory cytokines central to autoimmune pathology. nih.gov
Neurodegenerative DiseasesAlzheimer's DiseaseCholinesterases (AChE/BuChE), BACE1Multi-target indazole derivatives can simultaneously address cholinergic deficits and amyloid-β plaque formation, two key pathological hallmarks of Alzheimer's. nih.gov
Fibrotic DisordersIdiopathic Pulmonary FibrosisROCKInhibitors of the RhoA/ROCK signaling pathway have demonstrated potential in treating various fibrotic conditions.

Development of Multi-Targeting Indazolamine Agents

Complex diseases like cancer and neuroinflammatory disorders are often driven by multiple pathological pathways operating in parallel. researchgate.net Single-target drugs may offer limited efficacy or be susceptible to resistance mechanisms. The development of multi-target agents, which are single molecules designed to engage two or more distinct targets, presents a powerful therapeutic strategy. nih.govnih.gov

The indazole scaffold is an ideal starting point for designing such agents. nih.gov Future research will focus on:

Rational Design: Creating derivatives of this compound that simultaneously inhibit key targets within a disease network. For example, a single compound could be engineered to inhibit both IRAK4 and Bruton's tyrosine kinase (BTK) for autoimmune diseases or both FGFR1 and DDR2 for lung cancer. nih.gov

Synergistic Efficacy: A multi-target approach can lead to enhanced therapeutic effects compared to combination therapies, potentially overcoming drug resistance and improving patient outcomes. nih.gov

Improved Pharmacokinetics: A single multi-target molecule offers advantages over administering multiple drugs, including a simplified pharmacokinetic profile and potentially better patient compliance. researchgate.net

This strategy leverages the inherent "polypharmacology" of many kinase inhibitors, where a single molecule can bind to multiple related kinases, and refines it through rational design to achieve a desired therapeutic profile. nih.gov

Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Validation

The successful translation of a promising compound from the laboratory to the clinic hinges on the predictive power of preclinical models. While traditional 2D cell cultures and subcutaneous xenograft models have been foundational, they often fail to capture the complexity of human disease, particularly the tumor microenvironment and the human immune system. nih.gov

Future research on indazolamine derivatives will require the adoption of more sophisticated and translationally relevant models to better predict clinical efficacy and elucidate mechanisms of action.

Table 2: Comparison of Advanced Preclinical Models
Model TypeDescriptionAdvantagesDisadvantages
Patient-Derived Xenografts (PDX)Direct implantation of patient tumor tissue into immunocompromised mice.Preserves original tumor architecture, heterogeneity, and genetic features. Higher predictive value for clinical outcomes.Requires immunocompromised hosts (lacks immune interaction), costly, and time-consuming to establish.
Syngeneic Mouse ModelsImplantation of mouse tumor cell lines into immunocompetent mice of the same genetic background.Intact and functional immune system allows for the study of immuno-oncology agents and tumor-immune interactions. nih.govTumors are of mouse origin, which may not fully recapitulate human cancer biology.
Humanized Mouse ModelsImmunodeficient mice engrafted with human immune cells or tissues.Allows for the in vivo study of a human immune system's response to therapeutics, crucial for immune-modulating drugs. nih.govIncomplete immune reconstitution, potential for graft-versus-host disease, high cost and complexity.
Organ-on-a-Chip / 3D BioprintingMicrofluidic devices that mimic the architecture and function of human organs.Recreates human-relevant physiology and microenvironment; allows for high-throughput screening and reduces reliance on animal models.Still an emerging technology; may not capture systemic effects and long-term responses.

By employing a combination of these advanced models, researchers can gain deeper insights into how indazolamine-based drugs work, identify predictive biomarkers, and de-risk clinical development. nih.gov

Integration of Artificial Intelligence and Machine Learning in Indazolamine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of kinase inhibitors. rsc.org These computational tools can process vast datasets to identify patterns and make predictions far beyond human capacity, dramatically accelerating the drug discovery pipeline. nih.gov

For indazolamine research, AI and ML can be applied across several key stages:

Target Identification and Validation: AI algorithms can analyze genomic and proteomic data to identify and prioritize novel kinase targets for specific diseases.

Virtual Screening and Hit Generation: ML models can screen massive virtual libraries of compounds to identify novel indazolamine derivatives with a high probability of binding to a target of interest, reducing the time and cost of initial screening. cas.org

Lead Optimization: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the potency and pharmacokinetic properties of new chemical entities, guiding medicinal chemists to synthesize only the most promising candidates. rsc.orgcas.org

Predicting Polypharmacology and Off-Target Effects: AI can predict which other kinases an indazolamine derivative might bind to, helping to design more selective compounds or to intentionally design multi-target drugs while minimizing potential toxicity. springernature.comnewswise.com

By harnessing these powerful computational approaches, researchers can make more informed decisions, reduce the number of failed experiments, and ultimately accelerate the development of the next generation of indazolamine-based therapeutics. rsc.org

Translational Research Opportunities for Novel Indazolamine-Based Therapeutics

The ultimate goal of drug discovery is to translate promising laboratory findings into effective clinical therapies. For indazolamine-based compounds, particularly IRAK4 inhibitors, this involves a clear and strategic translational pathway. nih.govresearchgate.net

A critical component of this pathway is the development and use of biomarkers. Biomarkers are measurable indicators that can be used to diagnose a disease, predict its course, or forecast a patient's response to a specific treatment. nih.gov In the context of heterogeneous autoimmune diseases like SLE and rheumatoid arthritis, patient stratification based on biomarkers is crucial for clinical trial success. nih.govresearchgate.net

Future translational research will focus on:

Biomarker Identification: Identifying specific genetic, protein, or cellular biomarkers that predict which patients are most likely to respond to an indazolamine-based IRAK4 inhibitor. nih.govkymeratx.com For example, measuring IRAK4 expression in skin or blood cells could help select patients for trials in hidradenitis suppurativa. kymeratx.com

Patient Stratification: Designing clinical trials that enroll patients with specific disease endotypes (subtypes defined by a distinct biological mechanism). researchgate.net This approach moves away from a "one-size-fits-all" model and increases the likelihood of demonstrating efficacy in a well-defined population. nih.govclpmag.com

Pharmacodynamic Markers: Developing assays to confirm that the drug is engaging its target in humans. For IRAK4 inhibitors, this could involve measuring the suppression of an interferon gene signature or other downstream inflammatory markers in patient blood samples. nih.gov

By integrating a robust biomarker strategy into clinical development, the path from preclinical discovery to regulatory approval for novel indazolamine-based therapeutics can be made more efficient and successful. nih.govpatsnap.com

Q & A

Q. What are best practices for analyzing trace impurities in synthesized batches?

  • Methodology :
  • LC-MS/MS : Detect impurities at ≤0.1% levels (e.g., dechlorinated byproducts).
  • NMR Relaxation Editing : Suppress dominant parent compound signals to highlight impurities .

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